molecular formula C18H16N2O4 B13768479 Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate CAS No. 63500-02-7

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B13768479
CAS No.: 63500-02-7
M. Wt: 324.3 g/mol
InChI Key: PIHMBPPUZNOXCU-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a chemical compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol. This compound is part of the dihydroisoquinoline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, bases, and oxidizing agents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and bases such as sodium hydrogen carbonate . The conditions are typically mild, ensuring the stability of the compound during the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate include:

  • Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

This compound is unique due to its specific structure and the presence of both benzamido and dihydroisoquinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

63500-02-7

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-24-18(23)16-14-10-6-5-9-13(14)11-15(21)20(16)19-17(22)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,19,22)

InChI Key

PIHMBPPUZNOXCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CC(=O)N1NC(=O)C3=CC=CC=C3

Origin of Product

United States

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